N1-(6-methylpyridin-2-yl)-N2-(3-phenylpropyl)oxalamide
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Overview
Description
N1-(6-methylpyridin-2-yl)-N2-(3-phenylpropyl)oxalamide is an organic compound that belongs to the class of oxalamides. This compound is characterized by the presence of a pyridine ring substituted with a methyl group at the 6-position and a phenylpropyl group attached to the oxalamide moiety. Oxalamides are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(6-methylpyridin-2-yl)-N2-(3-phenylpropyl)oxalamide typically involves the reaction of 6-methyl-2-aminopyridine with 3-phenylpropylamine in the presence of oxalyl chloride. The reaction is carried out in an inert solvent such as dichloromethane under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The reaction proceeds through the formation of an intermediate oxalyl chloride derivative, which then reacts with the amines to form the desired oxalamide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(6-methylpyridin-2-yl)-N2-(3-phenylpropyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions with reagents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated or nitro-substituted pyridine derivatives.
Scientific Research Applications
N1-(6-methylpyridin-2-yl)-N2-(3-phenylpropyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties such as thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of N1-(6-methylpyridin-2-yl)-N2-(3-phenylpropyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N1-(pyridin-2-yl)-N2-(3-phenylpropyl)oxalamide
- N1-(6-methylpyridin-2-yl)-N2-(phenylpropyl)oxalamide
- N1-(6-methylpyridin-2-yl)-N2-(3-phenylpropyl)urea
Uniqueness
N1-(6-methylpyridin-2-yl)-N2-(3-phenylpropyl)oxalamide is unique due to the specific substitution pattern on the pyridine ring and the presence of the oxalamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N'-(6-methylpyridin-2-yl)-N-(3-phenylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-13-7-5-11-15(19-13)20-17(22)16(21)18-12-6-10-14-8-3-2-4-9-14/h2-5,7-9,11H,6,10,12H2,1H3,(H,18,21)(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEHLYRNMIOHBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C(=O)NCCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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